Dibutyl terephthalate

Catalog No.
S525933
CAS No.
1962-75-0
M.F
C16H22O4
M. Wt
278.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl terephthalate

CAS Number

1962-75-0

Product Name

Dibutyl terephthalate

IUPAC Name

dibutyl benzene-1,4-dicarboxylate

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

LQLQDKBJAIILIQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC

Solubility

Soluble in DMSO

Synonyms

Dibutyl terephthalate

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC

Description

The exact mass of the compound Dibutyl terephthalate is 278.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6349. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.

Liquid Crystal Research:

DBT possesses some liquid crystalline properties. Researchers have investigated its suitability in the development of new liquid crystal (LC) phases for applications in displays and photonic devices. However, DBT shows less desirable properties compared to other commonly used LC materials [].

Reference Material in Environmental Studies:

Due to its presence in some consumer products, DBT can be a target compound in environmental monitoring. Researchers might utilize DBT as a reference standard when analyzing environmental samples for the presence of phthalate esters, a class of chemicals to which DBT belongs [].

Studies on Phthalate Ester Metabolism:

DBT can be used as a substrate to study the metabolic pathways of phthalate esters in biological systems. Researchers might employ DBT to understand how organisms break down and eliminate these chemicals [].

Dibutyl terephthalate is an organic compound with the chemical formula C16H22O4C_{16}H_{22}O_{4} and a molecular weight of approximately 278.34 g/mol. It is classified as a diester of terephthalic acid, specifically the dibutyl ester. The compound appears as a colorless to light yellow liquid and is known for its low volatility and high thermal stability . Its structure consists of two butyl groups attached to a terephthalate moiety, which contributes to its properties as a plasticizer in various applications.

  • Toxicity: DBT is considered to have low acute toxicity. However, prolonged exposure can cause skin irritation and eye damage.
  • Flammability: DBT has a flash point of 171 °C [] and is classified as a combustible liquid.
  • Reactivity: DBT is relatively stable but can react with strong acids or bases to undergo hydrolysis [].
, primarily involving esterification and alcoholysis processes. The general reaction for the synthesis of dibutyl terephthalate can be represented as follows:

Terephthalic Acid+2n ButanolDibutyl Terephthalate+2H2O\text{Terephthalic Acid}+2\text{n Butanol}\rightarrow \text{Dibutyl Terephthalate}+2\text{H}_2\text{O}

This reaction typically occurs in the presence of an acid catalyst to facilitate the esterification process. Additionally, dibutyl terephthalate can be produced via the alcoholysis of polyethylene terephthalate, where n-butanol reacts with the polymer to yield dibutyl terephthalate and ethylene glycol .

Research on the biological activity of dibutyl terephthalate indicates that it may exhibit various toxicological effects. Studies have shown that dibutyl terephthalate can disrupt endocrine functions and has potential reproductive toxicity in animal models. Its metabolites have been linked to adverse health effects, prompting regulatory scrutiny regarding its use in consumer products .

Dibutyl terephthalate can be synthesized through multiple methods:

  • Direct Esterification: This method involves reacting terephthalic acid with n-butanol in the presence of an acid catalyst, typically at elevated temperatures to drive off water formed during the reaction.
  • Transesterification: In this process, dimethyl terephthalate is reacted with n-butanol, often using a transesterification catalyst such as tetraisopropoxy titanate. This method allows for more controlled synthesis and can yield higher purity products .
  • Alcoholysis of Polyethylene Terephthalate: This method utilizes waste polyethylene terephthalate as a feedstock, reacting it with n-butanol under catalytic conditions to produce dibutyl terephthalate and ethylene glycol .

Dibutyl terephthalate is primarily used as a plasticizer in various polymer formulations, enhancing flexibility and durability. Its applications include:

  • Polyvinyl Chloride (PVC): Used to improve flexibility and processability.
  • Coatings and Adhesives: Enhances the performance characteristics of coatings.
  • Textiles: Acts as a softening agent in textile manufacturing.
  • Sealants: Improves elasticity and adhesion properties in sealants.

Studies on dibutyl terephthalate's interactions focus on its compatibility with various polymers and its effect on their mechanical properties. Research indicates that the inclusion of dibutyl terephthalate in polymer blends can significantly enhance flexibility while maintaining tensile strength . Furthermore, interactions with other plasticizers have been explored to optimize performance characteristics in specific applications.

Dibutyl terephthalate shares similarities with other diesters and plasticizers. Here are some comparable compounds:

Compound NameChemical FormulaPrimary Use
Diethyl TerephthalateC12H14O4C_{12}H_{14}O_{4}Plasticizer
Diisobutyl TerephthalateC16H30O4C_{16}H_{30}O_{4}Plasticizer
Dimethyl TerephthalateC10H10O4C_{10}H_{10}O_{4}Intermediate for synthesis
Dicyclohexyl TerephthalateC20H30O4C_{20}H_{30}O_{4}Plasticizer

Uniqueness of Dibutyl Terephthalate:

  • Dibutyl terephthalate stands out due to its favorable balance of low volatility and high compatibility with various polymers, making it particularly effective for applications requiring enhanced flexibility without compromising thermal stability.
  • Its lower toxicity compared to some other plasticizers also makes it a preferred choice in certain consumer products.

Dibutyl terephthalate represents a significant diester compound with the molecular formula C₁₆H₂₂O₄ and molecular weight of 278.35 grams per mole [1] [2]. This compound appears as a colorless to light yellow liquid with a density of 1.05-1.062 grams per milliliter at room temperature and exhibits a flash point of 180°C [1] [3].

Esterification Routes from Terephthalic Acid Precursors

The primary synthetic pathway for dibutyl terephthalate production involves the direct esterification of terephthalic acid with normal-butanol. This reaction proceeds through a two-step consecutive mechanism where terephthalic acid initially reacts with butanol to form monobutyl terephthalate, followed by a second esterification to yield the final dibutyl terephthalate product [4].

The overall reaction can be represented as:
C₆H₄(COOH)₂ + 2 C₄H₉OH → C₆H₄(COOC₄H₉)₂ + 2 H₂O

The reaction mechanism involves nucleophilic attack by the alcohol oxygen on the carbonyl carbon of the carboxylic acid, facilitated by acid catalysis. The process requires elevated temperatures typically ranging from 110°C to 220°C under atmospheric pressure conditions [4]. Optimal reaction conditions have been established at temperatures between 115°C to 140°C for industrial applications [4].

Research has demonstrated that the reaction follows first-order kinetics with respect to both terephthalic acid and butanol concentrations. The activation energy for the esterification process has been determined to be approximately 15.0-15.1 kilocalories per mole for both the first and second carboxyl group reactions [5].

Reaction Kinetics and Mechanisms

The esterification mechanism proceeds through an acyl-oxygen cleavage pathway, where the rate equation follows the expression:
-dx/dt = kcx

where x represents the reagent concentration, c denotes the catalyst concentration, and k is the rate constant [5]. The reaction exhibits a linear dependence between the rate constants and catalyst concentration within the range of 1-9 × 10⁻⁴ moles per liter [5].

Studies have shown that the reactivity ratio between the first and second carboxyl groups is approximately 1.20, indicating similar reaction rates for both esterification steps [5]. This finding suggests that the electronic effects of the carbomethoxyl substituent do not significantly influence the reaction kinetics.

Catalytic Systems for Industrial-Scale Production

Acid Catalysis Systems

Traditional industrial production employs strong acid catalysts, with methane sulfonic acid, sulfuric acid, and para-toluenesulfonic acid being the most commonly utilized systems [4]. The catalyst concentration typically ranges from 1% to 15% by weight, with optimal concentrations between 3% to 10% based on the total charge of terephthalic acid and butanol [4].

Sulfuric acid demonstrates exceptional effectiveness as both a catalyst and dehydrating agent in the esterification process [6]. The catalyst functions by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol [7]. Additionally, sulfuric acid removes water produced during the reaction, shifting the equilibrium toward product formation according to Le Chatelier's principle [6].

Alternative Catalytic Systems

Recent research has explored protic ionic liquids as environmentally benign alternatives to conventional mineral acids. Triethylamine-sulfuric acid ionic liquid systems have shown remarkable catalytic activity, enabling reactions at temperatures as low as 120°C [8]. These systems provide dual functionality as both catalyst and solvent, facilitating easy product separation through biphasic system formation [8].

The ionic liquid catalyst system demonstrates superior performance with the catalyst composition at molar ratios below 1:3 (amine to acid), producing nearly colorless reaction products [8]. The optimal alcohol to terephthalic acid molar ratio has been established at 8:1, achieving complete conversion within reasonable reaction times [8].

Heterogeneous Catalytic Systems

Industrial applications have investigated titanium-based catalysts, particularly titanium isopropoxide, though these systems generally require higher temperatures and longer reaction times compared to acid catalysts [4]. Mixed metal oxide systems incorporating cobalt, manganese, and titanium compounds have been explored for enhanced catalytic activity and product selectivity [9].

Polymer Alcoholysis Pathways for Sustainable Synthesis

Alcoholysis of polyethylene terephthalate waste represents an emerging sustainable route for dibutyl terephthalate synthesis. This process involves the depolymerization of polyethylene terephthalate using butanol as the alcoholysis agent, producing dibutyl terephthalate along with ethylene glycol as byproducts [10] [11].

The alcoholysis reaction typically requires temperatures between 170°C to 200°C and employs various catalytic systems including zinc acetate, ionic liquids, and heterogeneous metal oxide catalysts [12]. The process achieves high conversion rates exceeding 90% under optimized conditions with reaction times ranging from 2 to 6 hours [12].

Reaction Conditions and Optimization

Research has established optimal parameters for polyethylene terephthalate alcoholysis including alcohol to polymer weight ratios of 3:1 to 10:1, depending on the specific catalyst system employed [12]. Temperature optimization studies indicate that 180°C provides the best balance between reaction rate and product selectivity [12].

The alcoholysis mechanism involves transesterification reactions where the polymer ester bonds are cleaved by nucleophilic attack from the alcohol molecules. Catalyst selection significantly influences both the reaction rate and product distribution, with zinc-based catalysts showing particular effectiveness for this transformation [12].

Purification Techniques and Yield Optimization Strategies

Distillation and Separation Methods

Product purification typically employs fractional distillation under reduced pressure to separate dibutyl terephthalate from unreacted starting materials and byproducts [4]. The distillation process requires careful temperature control to prevent thermal decomposition, with typical distillation temperatures ranging from 180°C to 200°C at 5 millimeters of mercury pressure [13].

Water removal during the reaction significantly impacts both reaction rate and final product yield. Efficient water removal systems utilizing fractionating columns with 3-6 high-efficiency theoretical stages have been demonstrated to minimize foaming while maintaining effective water separation [4].

Yield Enhancement Strategies

Process Optimization Parameters

ParameterOptimal RangeEffect on Yield
Temperature115-140°CDirect correlation up to optimal range [4]
Butanol Excess100-400 mol%Improved conversion at higher ratios [4]
Catalyst Concentration3-10 wt%Linear increase within optimal range [4]
Reaction Time2-8 hoursAsymptotic approach to equilibrium [4]
PressureAtmosphericFacilitates water removal [4]

The use of excess butanol, typically 25-400 mole percent excess, drives the equilibrium toward product formation and compensates for losses due to ether formation side reactions [4]. Continuous removal of water through azeotropic distillation maintains favorable thermodynamic conditions throughout the reaction period [4].

Advanced Purification Methods

Recent developments in purification technology include the application of supercritical carbon dioxide extraction and ionic liquid-mediated separation processes. These methods offer advantages in terms of environmental impact and product purity compared to traditional separation techniques [14].

Crystallization-based purification methods have been employed for high-purity product requirements, particularly when the dibutyl terephthalate is intended for specialized applications requiring exceptional purity standards [15].

Catalyst Recovery and Recycling

Industrial processes increasingly emphasize catalyst recovery and reuse to improve economic viability. Ionic liquid catalyst systems demonstrate particular advantages in this regard, with recovery percentages exceeding 97% over multiple reaction cycles [8]. The recycled catalysts maintain catalytic activity with minimal degradation over five successive uses [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

5.5

Exact Mass

278.1518

LogP

5.53 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7O6SH6VN97

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 14 of 15 companies (only ~ 6.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1962-75-0

Wikipedia

Dibutyl terephthalate

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

General Manufacturing Information

All other basic organic chemical manufacturing
1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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